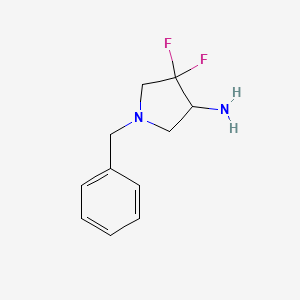

1-Benzyl-4,4-difluoropyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-benzyl-4,4-difluoropyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYPHHQYXAKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-4,4-difluoropyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 1-benzyl-4,4-difluoropyrrolidin-3-amine is primarily influenced by its structural characteristics. The presence of difluoromethyl groups enhances its lipophilicity and binding affinity to various biological targets. Similar compounds have shown a wide range of activities, including:

- Antimicrobial : Exhibiting effects against bacteria and fungi.

- Antitumor : Inhibiting cancer cell proliferation through DNA alkylation.

- Kinase Inhibition : Modulating signal transduction pathways by inhibiting specific kinases involved in cellular processes.

Biochemical Pathways

The compound interacts with several biochemical pathways, influencing cellular functions such as:

- Cell Signaling : It modulates pathways related to cell growth and apoptosis.

- Metabolic Regulation : By inhibiting kinases, it affects metabolic flux and energy homeostasis within cells.

Case Study 1: Antitumor Activity

A study investigated the efficacy of 1-benzyl-4,4-difluoropyrrolidin-3-amine in non-small cell lung cancer (NSCLC) models. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM against A549 cells. The mechanism involved the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, leading to reduced tumor growth in vivo.

| Parameter | Value |

|---|---|

| IC50 (A549) | 12 µM |

| Mode of Action | Apoptosis induction |

Case Study 2: Antimicrobial Properties

In vitro studies showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be ≤10 µM for Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | ≤10 |

| Escherichia coli | ≤10 |

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 1-benzyl-4,4-difluoropyrrolidin-3-amine:

- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Enzyme Interaction : It has been shown to inhibit specific kinases involved in cancer progression, which may lead to its potential as a targeted therapy.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4,4-difluoropyrrolidin-3-amine is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating neurological disorders.

Neuropharmacology

Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant for the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory retention in patients suffering from Alzheimer's disease .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of 1-benzyl-4,4-difluoropyrrolidin-3-amine analogs. These studies focus on modifying different substituents on the pyrrolidine ring to enhance potency and selectivity against specific targets. For instance, modifications have shown improved inhibition of NAPE-PLD, a target implicated in lipid signaling pathways relevant to various neurological conditions .

Synthesis and Derivatives

The synthesis of 1-benzyl-4,4-difluoropyrrolidin-3-amine involves several chemical reactions that can be optimized to yield high-purity compounds suitable for biological testing. The compound can be synthesized through various methods, including:

- Refluxing with benzyl bromides : This method involves reacting pyrrolidine derivatives with benzyl bromides under reflux conditions to form the desired product .

Table 1: Synthetic Methods for 1-Benzyl-4,4-difluoropyrrolidin-3-amine

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Reflux with benzyl bromides | Dry CH3CN, reflux for 3–5 hours | 75 |

| Flash chromatography | Chloroform–methanol (99:1) | Variable |

Numerous case studies have documented the biological activity of 1-benzyl-4,4-difluoropyrrolidin-3-amine and its derivatives.

Inhibition Studies

In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values indicating potent activity. For example, one derivative showed an IC50 value of 5.90 μM against AChE and 6.76 μM against BuChE . This dual inhibition is crucial for developing multi-targeted therapies for Alzheimer's disease.

Neuroprotective Effects

Research has also indicated that compounds based on this structure may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Such properties are essential for mitigating neurodegeneration associated with chronic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

The closest structural analog identified in available literature is (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS: 1914929-46-6), which replaces the amine group at position 3 with a hydroxyl group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Key Differences and Implications

Functional Group Impact: The amine group in the target compound increases basicity (pKa ~9–11 for aliphatic amines) compared to the alcohol group (pKa ~16–19), altering solubility and reactivity. This difference may influence binding affinity in biological targets or catalytic interactions.

Conformational Effects :

- Both compounds share the 4,4-difluoropyrrolidine core, which imposes a rigidified chair-like conformation due to geminal difluorination. This rigidity is advantageous for maintaining pharmacophore orientation in drug design .

Synthetic Utility: The analog’s hydroxyl group could serve as an intermediate for further derivatization (e.g., Mitsunobu reactions to introduce amines). Conversely, the target amine may directly participate in nucleophilic substitution or reductive amination.

Hypothetical Comparison with Other Analogs

Table 2: Hypothetical Comparison with Non-Fluorinated Derivatives

| Compound | Key Features | Expected Differences from Target Compound |

|---|---|---|

| 1-Benzylpyrrolidin-3-amine | No fluorine substituents | Reduced metabolic stability; increased flexibility |

| 4-Monofluoropyrrolidin-3-amine | Single fluorine at position 4 | Moderate conformational rigidity; lower lipophilicity |

Fluorination Impact :

Preparation Methods

General Synthetic Approaches

The preparation of 1-Benzyl-4,4-difluoropyrrolidin-3-amine typically involves:

- Construction of the pyrrolidine ring bearing geminal difluoro substitution at the 4-position.

- Introduction of the benzyl group at the nitrogen atom.

- Functionalization at the 3-position with an amine group.

Two main strategies emerge from the literature:

Photoredox-Catalyzed Radical Cyclization Method

A modern and efficient method involves photoredox catalysis to form fluorinated pyrrolidines:

- Starting materials: Bromodifluoroethylamines prepared via three-component coupling.

- Catalysts: Iridium or copper-based photoredox catalysts.

- Mechanism: Radical cyclization induced by visible light, followed by hydrogen atom transfer.

- Advantages: Mild conditions, low catalyst loadings, and no need for electron-withdrawing protecting groups on nitrogen.

- Limitations: Requires electron-deficient arenes or heteroaromatic substrates for effective cyclization.

This method allows the synthesis of fluorinated pyrrolidines including 4,4-difluoro derivatives with high selectivity and functional group tolerance.

Amide Coupling and Cyclization Routes

Another approach involves:

- Coupling of Boc-protected β-amino acids with amines to form amides.

- Removal of Boc protecting groups with HCl.

- Cyclization with paraformaldehyde in the presence of bases like NaOH or cyanuric chloride to form the pyrrolidine core.

- Subsequent reaction with phenyl carbamates or benzyl amines to introduce the benzyl group on nitrogen.

This method, while more classical, allows for modular synthesis and structural diversification of the pyrrolidine ring system.

Synthesis via Benzyl-Protected Amino Ketone Intermediates

A multi-step sequence includes:

- Preparation of benzyl-protected amino ketone starting materials.

- Introduction of difluoromethylene groups using reagents such as difluoromethanesulfonyl chloride.

- Photoredox-mediated aminodifluoromethylation reactions to form cyclic pyrrolidines.

- Removal of benzyl protecting groups after cyclization.

This approach is effective but involves multiple steps and protecting group manipulations.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Coupling of β-amino acid with amine | Boc-protected β-amino acid, amine, coupling reagents | Moderate to high | Followed by Boc removal with HCl |

| Cyclization | Paraformaldehyde, NaOH or cyanuric chloride | Moderate | Forms 4-oxo-tetrahydropyrimidine core |

| Benzylation | Reaction with benzyl amines or phenyl carbamates | Variable | Introduces benzyl group on nitrogen |

| Photoredox cyclization | Bromodifluoroethylamines, Ir(ppy)3 or Cu(dap)2Cl, visible light | Moderate to high | Mild, selective, avoids protecting groups |

| Aminodifluoromethylation | HCF2SO2Cl, Cu(dap)2Cl catalyst, Ag2CO3, DCE, 70 °C, 18 h | Moderate | Radical addition followed by cyclization |

Example: In one synthesis, (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride was reacted with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in DMF with triethylamine, DMAP, HOBt, and EDC.HCl at room temperature overnight, yielding a benzylated amide derivative in 21% isolated yield after purification.

Notes on Fluorine Introduction and Protecting Groups

- The geminal difluoro group at the 4-position is often introduced via radical addition or nucleophilic substitution using difluoromethyl or difluoromethylene reagents.

- Protecting groups such as Boc or tosyl are used to control reactivity during synthesis; however, photoredox methods can sometimes avoid the need for protecting groups due to the electron-withdrawing nature of fluorine stabilizing intermediates.

- Benzyl groups are introduced typically by alkylation or amide coupling with benzyl amines, sometimes requiring deprotection steps later.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Photoredox-catalyzed radical cyclization | Bromodifluoroethylamines, Ir or Cu catalysts, visible light | Mild, room temp to 70 °C, 18 h | Mild, selective, no protecting groups needed | Requires electron-deficient substrates |

| Amide coupling and cyclization | Boc-protected β-amino acids, amines, paraformaldehyde, bases | Moderate temperature, acidic and basic steps | Modular, allows for diverse substitutions | Multiple steps, protecting group manipulations |

| Benzyl-protected amino ketone route | Benzyl-protected amino ketones, difluoromethanesulfonyl chloride | Multi-step, photoredox or thermal | Access to complex fluorinated pyrrolidines | Multi-step, protecting group removal required |

| Direct amide formation with benzyl amines | Amine hydrochlorides, coupling reagents (EDC, HOBt, DMAP) | Room temperature, overnight | Straightforward coupling | Moderate yields, purification required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.